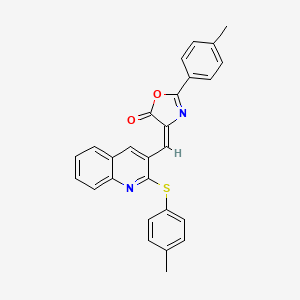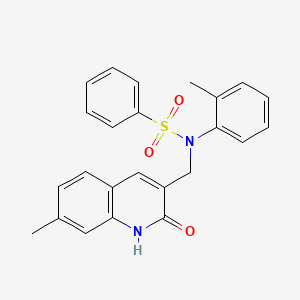
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzenesulfonamide, commonly known as HMBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties.
作用機序
The exact mechanism of action of HMBS is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways involved in disease progression. For example, in cancer research, HMBS has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in cancer cell invasion and metastasis. In Alzheimer's disease research, HMBS has been shown to inhibit the activity of beta-secretase, which is an enzyme that is involved in the formation of beta-amyloid plaques.
Biochemical and physiological effects:
HMBS has been shown to have various biochemical and physiological effects depending on the disease being studied. In cancer research, HMBS has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cancer cell invasion and metastasis. In Alzheimer's disease research, HMBS has been shown to inhibit the formation of beta-amyloid plaques and improve cognitive function. In diabetes research, HMBS has been shown to improve insulin sensitivity and reduce blood glucose levels.
実験室実験の利点と制限
One of the main advantages of using HMBS in lab experiments is its high potency and specificity. HMBS has been shown to have a high affinity for its target enzymes and signaling pathways, which makes it an ideal candidate for drug development. However, one of the main limitations of using HMBS in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for HMBS research, including exploring its potential therapeutic applications in other diseases such as cardiovascular disease and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of HMBS and to optimize its pharmacokinetic properties for in vivo use. Finally, clinical trials are needed to evaluate the safety and efficacy of HMBS in humans.
In conclusion, HMBS is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. Further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for in vivo use. With continued research, HMBS has the potential to become an important therapeutic agent for various diseases.
合成法
HMBS can be synthesized by reacting 2-hydroxy-7-methylquinoline-3-carbaldehyde with o-toluidine and benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is soluble in organic solvents.
科学的研究の応用
HMBS has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. In cancer research, HMBS has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, HMBS has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In diabetes research, HMBS has been shown to improve insulin sensitivity and reduce blood glucose levels.
特性
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-17-12-13-19-15-20(24(27)25-22(19)14-17)16-26(23-11-7-6-8-18(23)2)30(28,29)21-9-4-3-5-10-21/h3-15H,16H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKHJQUWESESPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

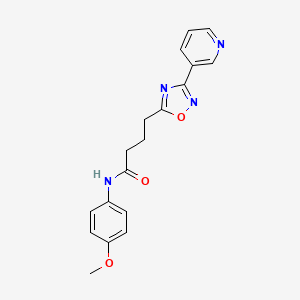
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(dimethylsulfamoyl)-4-methoxybenzamide](/img/structure/B7688255.png)

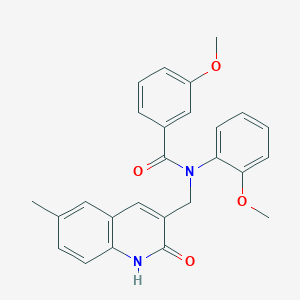
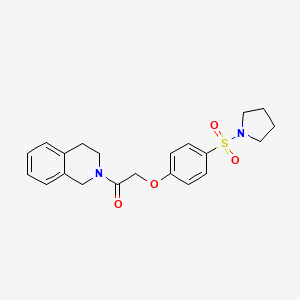





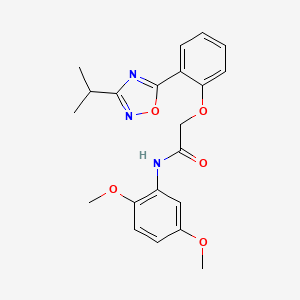
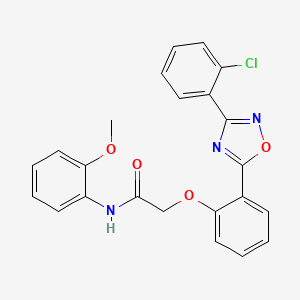
![N-[(furan-2-yl)methyl]-2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7688362.png)
